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molecular formula C7H5NO3 B583096 3-(1-Hydroxyprop-2-yn-1-yl)isoxazole-5-carbaldehyde CAS No. 152663-46-2

3-(1-Hydroxyprop-2-yn-1-yl)isoxazole-5-carbaldehyde

Cat. No. B583096
M. Wt: 151.121
InChI Key: LQBDEXWXQUPTRS-UHFFFAOYSA-N
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Patent
US05434175

Procedure details

9.8 g of 4-methyl morpholine oxide, 68 cm3 of dimethylsulphoxide and 34 cm3 of methylene chloride are added at 0° C. to a solution containing 4 g of the product prepared in Stage C and 30 cm3 of methylene chloride. The mixture is allowed to return to 20° C. and agitated for 5 hours. It is poured into an aqueous solution of potassium acid phosphate. Extraction is carried out with ethyl acetate, the extracts are dried, filtered and brought to dryness. 8.18 g of product is obtained which is chromatographed on silica, eluting with a hexane-ethyl acetate mixture (1-1). In this way 1.96 g of desired product is obtained.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Name
product
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
potassium acid phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N+]1([O-])CC[O:5]CC1.CS(C)=O.Br[CH2:14][C:15]1[O:19][N:18]=[C:17]([CH:20]([C:22]#[CH:23])[OH:21])[CH:16]=1.OP([O-])(O)=O.[K+]>C(Cl)Cl>[OH:21][CH:20]([C:17]1[CH:16]=[C:15]([CH:14]=[O:5])[O:19][N:18]=1)[C:22]#[CH:23] |f:3.4|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
68 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
34 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
product
Quantity
4 g
Type
reactant
Smiles
BrCC1=CC(=NO1)C(O)C#C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
potassium acid phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
agitated for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to 20° C.
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
the extracts are dried
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC(C#C)C1=NOC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.18 g
YIELD: CALCULATEDPERCENTYIELD 292.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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